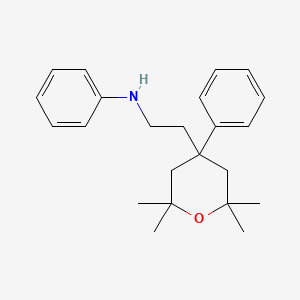
TDP-43 degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TDP-43 degrader-1 is a compound designed to target and degrade TAR DNA-binding protein 43 (TDP-43) aggregates and oligomers. TDP-43 is a protein associated with several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The accumulation of TDP-43 aggregates in neurons is a hallmark of these diseases, leading to neuronal cell death and dysfunction .
准备方法
The synthesis of TDP-43 degrader-1 involves the creation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to bind to TDP-43 aggregates and an E3 ligase, facilitating the ubiquitination and subsequent proteolytic degradation of the aggregates . The synthetic route typically involves the following steps:
Synthesis of the ligand for TDP-43: This involves the creation of a molecule that can specifically bind to TDP-43 aggregates.
Synthesis of the ligand for E3 ligase: This involves the creation of a molecule that can bind to the E3 ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule.
化学反应分析
TDP-43 degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of TDP-43 aggregates, marking them for degradation by the proteasome.
Proteolytic degradation: Following ubiquitination, the TDP-43 aggregates are degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Ubiquitin: A small protein that is attached to the target protein to mark it for degradation.
The major products formed from these reactions are the degraded fragments of TDP-43 aggregates .
科学研究应用
TDP-43 degrader-1 has several scientific research applications, including:
Neurodegenerative disease research: The compound is used to study the degradation of TDP-43 aggregates in models of ALS and FTLD.
Drug development: This compound serves as a potential therapeutic agent for the treatment of neurodegenerative diseases associated with TDP-43 aggregation.
Cell biology: The compound is used to study the mechanisms of protein degradation and the role of TDP-43 in cellular processes.
作用机制
TDP-43 degrader-1 exerts its effects by binding to TDP-43 aggregates and an E3 ligase. This binding facilitates the ubiquitination of the TDP-43 aggregates, marking them for degradation by the proteasome . The molecular targets involved in this process include TDP-43 and the E3 ligase . The pathway involves the following steps:
Binding: this compound binds to TDP-43 aggregates and the E3 ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the TDP-43 aggregates.
Degradation: The ubiquitinated TDP-43 aggregates are recognized and degraded by the proteasome.
相似化合物的比较
TDP-43 degrader-1 is unique in its dual-targeting capacity against both TDP-43 aggregates and oligomers. Similar compounds include other PROTACs designed to target different proteins involved in neurodegenerative diseases . Some of these similar compounds are:
PROTAC 2: Another PROTAC designed to target TDP-43 aggregates with different linker lengths.
4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid (bis-ANS): A compound that modulates the liquid-liquid phase separation of TDP-43.
Congo Red: A compound similar to bis-ANS that also modulates TDP-43 aggregation.
This compound stands out due to its specific design to target and degrade TDP-43 aggregates, making it a promising candidate for therapeutic development in neurodegenerative diseases .
属性
分子式 |
C28H29N3O3 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |
InChI 键 |
RKKQXGNMFVKLDL-MDZDMXLPSA-N |
手性 SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
规范 SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


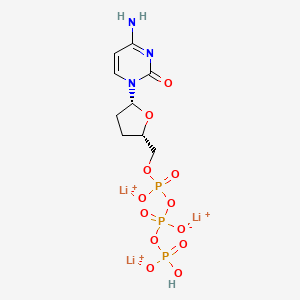
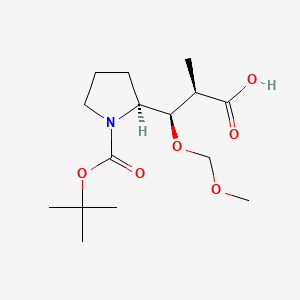
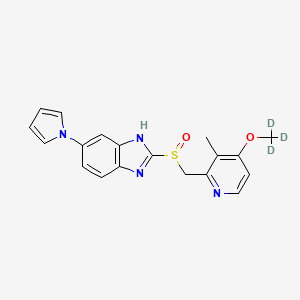

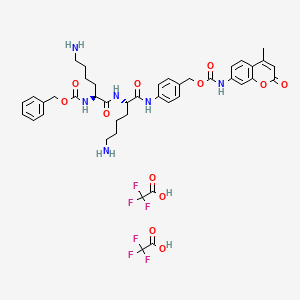

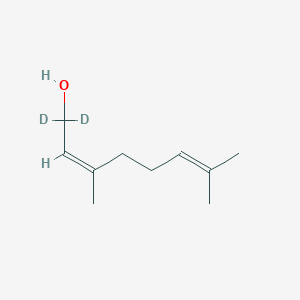
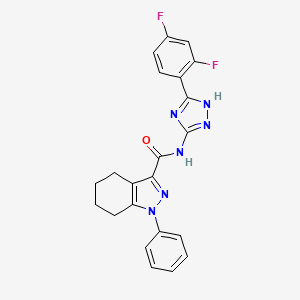
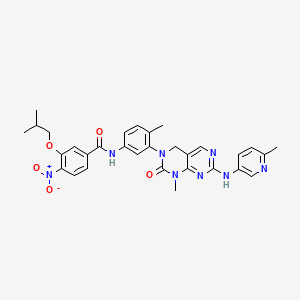
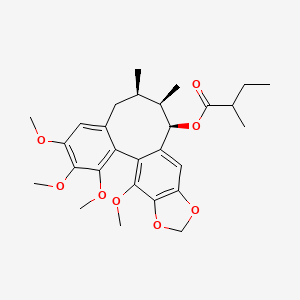

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
